Plafibride

Hypolipidemic Preclinical Comparative pharmacology

Plafibride (ITA 104) offers a unique dual pharmacology—hypolipidemic activity superior to clofibrate in preclinical models combined with antiplatelet efficacy comparable to ASA, but with significantly better gastric tolerance. Supported by human geriatric studies, it is ideal for chronic cardiovascular research requiring both actions. Available in high purity for in vivo models.

Molecular Formula C16H22ClN3O4
Molecular Weight 355.81 g/mol
CAS No. 63394-05-8
Cat. No. B1678512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePlafibride
CAS63394-05-8
Synonyms2-CIMMU
ITA 104
N-(2-(4-chlorophenoxy)isobutyryl)-N-morpholinomethylurea
plafibride
Molecular FormulaC16H22ClN3O4
Molecular Weight355.81 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)NC(=O)NCN1CCOCC1)OC2=CC=C(C=C2)Cl
InChIInChI=1S/C16H22ClN3O4/c1-16(2,24-13-5-3-12(17)4-6-13)14(21)19-15(22)18-11-20-7-9-23-10-8-20/h3-6H,7-11H2,1-2H3,(H2,18,19,21,22)
InChIKeyDDDQVDIPBFGVIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Plafibride (CAS 63394-05-8) Scientific Overview: Dual-Action Hypolipidemic and Antiplatelet Agent for Cardiovascular Research


Plafibride (CAS 63394-05-8; also designated ITA 104) is a synthetic small molecule belonging to the fibrate class of hypolipidemic agents [1]. It is structurally an acyl derivative of morpholinomethylurea conjugated with clofibric acid, and functions as both a hypolipidemic and a platelet aggregation inhibitor [2]. The compound was launched in 1981 in Spain under the trade name Ricorvi as an antithrombotic agent [3]. Its molecular formula is C16H22ClN3O4 with a molecular weight of 355.82 g/mol, and its InChIKey is DDDQVDIPBFGVIG-UHFFFAOYSA-N [1]. Plafibride is orally active and has been characterized in both preclinical animal models and human clinical trials .

Plafibride (CAS 63394-05-8) Comparator Selection Rationale: Why Clofibrate and ASA Are Not Direct Substitutes


While plafibride belongs to the fibrate class alongside clofibrate, fenofibrate, bezafibrate, and gemfibrozil, its unique dual pharmacology—combining hypolipidemic activity with direct platelet antiaggregant effects—distinguishes it mechanistically from conventional fibrates that lack intrinsic antiplatelet activity [1]. Direct comparator studies have been conducted primarily against clofibrate, its closest structural and pharmacological analog, and acetylsalicylic acid (ASA) as a reference antiplatelet agent [2]. However, evidence of differential activity is predominantly derived from animal models and early-phase clinical studies published in the early 1980s; more recent head-to-head comparative data against contemporary fibrates are not available in the peer-reviewed literature. The following quantitative evidence identifies specific dimensions where plafibride demonstrates measurable differentiation from clofibrate and ASA.

Plafibride (CAS 63394-05-8) Evidence-Based Differentiation Guide: Quantitative Comparative Data


Plafibride Hypolipidemic Efficacy: Superior Triglyceride and Total Lipid Reduction vs Clofibrate in Normolipemic and Triton-Induced Hypercholesterolemic Rat Models

In Triton-induced hypercholesterolemic animals, plafibride demonstrated greater hypolipidemic activity than clofibrate, with the effect being more pronounced on total lipids and serum lactacidemia reduction than on cholesterol serum levels [1]. In normolipemic rats, plafibride showed greater triglyceride-lowering activity than clofibrate, though no differential effect was observed on cholesterol [1]. Additionally, plafibride increased the serum alpha-lipoprotein fraction, whereas this effect was not quantified for clofibrate in the same study [1].

Hypolipidemic Preclinical Comparative pharmacology

Plafibride Ex Vivo Antiplatelet Activity: Superior Potency vs Clofibrate and Dipyridamole in ADP-Induced Rat Platelet Aggregation Model

In ADP-induced platelet aggregation studies in the rat, plafibride at double dose exhibited activity equivalent to acetylsalicylic acid (ASA), whereas dipyridamole was less active and clofibrate was practically inactive [1]. This indicates that plafibride possesses substantial platelet antiaggregant activity that is absent in clofibrate, its closest fibrate analog.

Antiplatelet Ex vivo Comparative pharmacology

Plafibride Toxicological Profile: Low Acute Oral Toxicity with LD50 of ~4000 mg/kg Across Rat, Mouse, and Hamster Models

Plafibride exhibits low acute oral toxicity, with an LD50 of approximately 4000 mg/kg in rat, mouse, and hamster models [1]. This toxicological profile supports its suitability for in vivo research applications across multiple rodent species.

Toxicology Safety pharmacology Preclinical

Plafibride Clinical Tolerability: Superior Gastric Tolerance and Reduced Adverse Events vs Clofibrate and ASA in Geriatric Patient Populations

In a clinical trial involving geriatric patients, plafibride demonstrated better gastric tolerance and a lower incidence of collateral effects compared to both clofibrate and acetylsalicylic acid (ASA) [1]. Additionally, in a separate tolerance trial with healthy volunteers, plafibride showed very good tolerance from both clinical and analytical perspectives, with particularly favorable gastrointestinal tolerability [2].

Clinical tolerability Geriatric pharmacology Safety

Plafibride Mechanism of Action: cAMP Phosphodiesterase Inhibition Without Cyclooxygenase Suppression

Plafibride inhibits 3',5'-cyclic AMP phosphodiesterase activity, which represents one of the principal mechanisms of platelet aggregation inhibition [1]. Notably, plafibride does not act on the generation of prostaglandin endoperoxides, thromboxane A2, or prostacyclin synthesis, nor does it inhibit cyclooxygenase [1]. This mechanism distinguishes plafibride from ASA, which exerts antiplatelet effects via irreversible cyclooxygenase inhibition, and suggests a potentially different profile of prostaglandin-related effects.

Mechanism of action Phosphodiesterase Enzymology

Plafibride (CAS 63394-05-8) Optimal Research and Procurement Application Scenarios


Preclinical Cardiovascular Research Requiring Dual Hypolipidemic and Antiplatelet Activity in a Single Compound

Plafibride is optimally suited for in vivo cardiovascular research models where simultaneous lipid modulation and platelet inhibition are desired without the confounding variables introduced by combination therapy. The compound's demonstrated greater triglyceride-lowering activity relative to clofibrate in normolipemic rats [1] and its antiplatelet efficacy comparable to ASA in ex vivo ADP-induced aggregation assays [2] support its use in atherosclerosis, thrombosis, and hyperlipidemia models requiring both pharmacological actions.

Studies Investigating cAMP Phosphodiesterase Inhibition in Platelet Aggregation Pathways

Researchers examining platelet aggregation mechanisms involving the cAMP signaling cascade may find plafibride valuable as a tool compound. Its demonstrated inhibition of 3',5'-cyclic AMP phosphodiesterase—without affecting cyclooxygenase, thromboxane A2, or prostacyclin pathways [3]—enables selective interrogation of PDE-mediated platelet regulation distinct from ASA-dependent mechanisms.

Chronic Dosing Studies Requiring Favorable Gastrointestinal Tolerability in Rodent Models

For long-term in vivo studies where compound tolerability influences experimental outcomes, plafibride's low acute oral toxicity (LD50 ≈ 4000 mg/kg in rat, mouse, and hamster) [4] and documented superior gastric tolerance compared to clofibrate and ASA [5] may reduce confounding effects related to gastrointestinal distress or reduced food intake. This profile supports its selection for chronic administration protocols.

Geriatric Pharmacology Research and Age-Related Cardiovascular Studies

In research models involving aged or geriatric animal populations, plafibride's clinical demonstration of better gastric tolerance and lower incidence of collateral effects in geriatric patients relative to clofibrate and ASA [5] suggests potential translational relevance for age-related cardiovascular pharmacology investigations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Plafibride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.